
Cys(NPys)-Antennapedia Homeobox (43-58) amide
Overview
Description
Cys(NPys)-Antennapedia Homeobox (43-58) amide is a synthetic peptide that incorporates a cysteine residue modified with a nitropyridylsulfenyl (NPys) group. This peptide is derived from the Antennapedia homeodomain, specifically the 43-58 amino acid sequence. The Antennapedia homeodomain is a well-known transcription factor involved in the regulation of gene expression during development. The modification with NPys enhances the peptide’s stability and functionality, making it a valuable tool in various scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Cys(NPys)-Antennapedia Homeobox (43-58) amide typically involves solid-phase peptide synthesis (SPPS). The process begins with the sequential addition of protected amino acids to a solid resin. The cysteine residue is introduced with a protecting group, such as trityl (Trt), to prevent unwanted side reactions. After the peptide chain is assembled, the NPys group is introduced through a selective reaction with the cysteine residue. The final product is cleaved from the resin and purified using high-performance liquid chromatography (HPLC).
Industrial Production Methods
Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are employed to ensure high efficiency and reproducibility. The use of advanced purification techniques, such as preparative HPLC, ensures the production of high-purity peptides suitable for research and therapeutic applications.
Chemical Reactions Analysis
Types of Reactions
Cys(NPys)-Antennapedia Homeobox (43-58) amide undergoes various chemical reactions, including:
Oxidation: The cysteine residue can form disulfide bonds with other cysteine residues, stabilizing the peptide structure.
Reduction: Disulfide bonds can be reduced back to free thiols using reducing agents like dithiothreitol (DTT).
Substitution: The NPys group can be substituted with other functional groups to modify the peptide’s properties.
Common Reagents and Conditions
Oxidation: Air oxidation or iodine in acidic aqueous acetic acid.
Reduction: Phosphine-mediated reduction or DTT.
Substitution: Various nucleophiles can be used to substitute the NPys group under mild conditions.
Major Products Formed
Oxidation: Formation of disulfide-linked peptides.
Reduction: Regeneration of free thiol-containing peptides.
Substitution: Modified peptides with different functional groups replacing the NPys group.
Scientific Research Applications
Cys(NPys)-Antennapedia Homeobox (43-58) amide is a synthetic peptide related to the Antennapedia homeodomain, a protein derived from Drosophila melanogaster. The Antennapedia homeodomain contains a region, specifically amino acids 43 to 58, that facilitates translocation across biological membranes . This characteristic has led to the development and use of this compound and similar peptides as cell-penetrating peptides (CPPs) in various scientific research applications .
Scientific Research Applications
Cellular Uptake and Delivery
- Oligonucleotide Delivery: this compound is utilized as a carrier to deliver oligonucleotides into cells . Linking this peptide to oligonucleotides enhances cellular uptake, even in serum-containing conditions, which leads to the inhibition of target activity and promotion of apoptosis at lower oligonucleotide concentrations .
- Cargo Delivery: Cell-penetrating peptides like Antennapedia facilitate the transport of various molecular cargoes, including oligonucleotides, across cell membranes . The internalization mechanisms are predominantly endocytic, with macropinocytosis being a significant pathway .
- Protein Delivery: The antennapedia homeobox peptide can deliver proteins into cells, influencing neuronal morphogenetic programs by penetrating cell membranes and accumulating in nuclei .
Gene Regulation and Therapeutics
- Splice Correction: CPPs, including this compound, are used to deliver splice-correcting peptide nucleic acids (PNAs) .
- Tumor Suppression: Peptides with cell-penetrating properties have been designed from tumor suppressor proteins, such as p14ARF, to decrease proliferation and induce apoptosis in cancer cell lines .
Neuronal Differentiation
- Morphological Differentiation: The antennapedia homeobox peptide induces morphological differentiation in neuronal cultures, demonstrating an efficient uptake system in neurons . It can penetrate nerve cells and accumulate in the nuclei, suggesting an influence on neuronal morphogenetic programs .
Case Studies
- Downregulation of Cu/Zn Superoxide Dismutase (SOD1): In a study, an antisense oligonucleotide coupled to a peptide homologous to the third helix of the Drosophila Antennapedia homeodomain was used to downregulate SOD1 . This CPP-mediated delivery improved cellular uptake and resulted in the inhibition of SOD1 activity and the promotion of apoptosis in PC12 cells .
- Intraneuronal Delivery of Protein Kinase C (PKC) Pseudosubstrate: The peptide pAntp43-58, derived from the third helix of the Antennapedia homeodomain, was used to deliver a PKC pseudosubstrate into cortical neurons . This CPP facilitated the translocation of the pseudosubstrate across neuronal membranes, allowing for the study of its effects on neuronal function .
Technical Details
Synthesis and Coupling
- NPyS Chemistry: The Npys derivative of cysteine, Cys(Npys), is utilized in the synthesis of unsymmetrical disulfides between PNA and CPPs .
- Coupling Reactions: this compound can be coupled to other molecules via the N-terminal NPyS-cysteinyl residue . The peptide is dissolved in deionized water, treated with tris-(2-carboxyethyl)phosphine hydrochloride (TCEP) to generate a free thiol group, and then mixed with the desired molecule .
Limitations and Considerations
- Endocytosis Dependence: The internalization of CPPs and their cargoes is predominantly dependent on endocytic mechanisms . Understanding the specific endocytic pathways involved is crucial for optimizing delivery and therapeutic efficacy .
- Potential Toxicity: While CPPs enhance cellular uptake, potential toxic effects must be considered, especially at higher concentrations.
Mechanism of Action
The mechanism of action of Cys(NPys)-Antennapedia Homeobox (43-58) amide involves its ability to penetrate cell membranes and interact with intracellular targets. The NPys modification enhances the peptide’s stability and facilitates its cellular uptake. Once inside the cell, the peptide can bind to specific DNA sequences, modulating gene expression and influencing cellular processes. The cysteine residue’s ability to form disulfide bonds also plays a crucial role in stabilizing the peptide’s structure and function.
Comparison with Similar Compounds
Similar Compounds
Cys(Acm)-Antennapedia Homeobox (43-58) amide: Similar peptide with an acetamidomethyl (Acm) protecting group instead of NPys.
Cys(Mmt)-Antennapedia Homeobox (43-58) amide: Contains a monomethoxytrityl (Mmt) protecting group.
Cys(Trt)-Antennapedia Homeobox (43-58) amide: Features a trityl (Trt) protecting group.
Uniqueness
Cys(NPys)-Antennapedia Homeobox (43-58) amide is unique due to the presence of the NPys group, which provides enhanced stability and reactivity compared to other protecting groups. This modification allows for more precise control over the peptide’s chemical and biological properties, making it a valuable tool in various research applications.
Biological Activity
Cys(NPys)-Antennapedia Homeobox (43-58) amide is a derivative of the Antennapedia homeobox peptide, which is known for its ability to penetrate cell membranes and influence cellular processes. This compound incorporates a cysteine residue modified with a nitrophenylsulfenyl (NPys) group, enhancing its biological activity and potential therapeutic applications.
The Antennapedia homeobox peptide, particularly the 43-58 segment, is recognized for its role in promoting cellular uptake through mechanisms such as endocytosis. The addition of the Cys(NPys) moiety may enhance its stability and bioactivity, allowing for more effective delivery of therapeutic agents into cells. Research indicates that CPPs (cell-penetrating peptides) like the Antennapedia peptide can translocate across cellular membranes and interact with intracellular targets, thereby modulating various biological functions.
Case Studies and Research Findings
- Neurite Outgrowth Enhancement
- Cell Penetration Efficacy
- Mechanistic Insights
Comparative Biological Activity
Peptide | Mechanism | Effect on Neurite Outgrowth | Internalization Pathway |
---|---|---|---|
Cys(NPys)-Antennapedia (43-58) | Cell membrane penetration | Doubled neurite length | Endocytosis |
Penetratin (Antennapedia 43-58) | Cell membrane penetration | Significant increase | Endocytosis |
Other CPPs | Varies | Varies | Varies |
Properties
IUPAC Name |
(2S)-N-[(2S,3S)-1-[[(2S)-6-amino-1-[[(2S,3S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-5-amino-1-[[(2S)-4-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-1,6-diamino-1-oxohexan-2-yl]amino]-1-oxohexan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-1-oxohexan-2-yl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-1-oxohexan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]-2-[[(2S)-2-[[(2R)-2-amino-3-[(3-nitropyridin-2-yl)disulfanyl]propanoyl]amino]-5-carbamimidamidopentanoyl]amino]pentanediamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C112H176N38O22S3/c1-6-62(3)90(149-102(164)80(42-44-88(119)152)140-95(157)76(37-23-51-129-110(122)123)135-93(155)69(117)61-174-175-109-86(150(171)172)40-26-50-128-109)107(169)143-75(36-18-22-49-116)101(163)148-91(63(4)7-2)108(170)147-84(57-66-60-133-71-32-14-12-30-68(66)71)105(167)144-82(55-64-27-9-8-10-28-64)103(165)141-79(41-43-87(118)151)99(161)146-85(58-89(120)153)106(168)139-78(39-25-53-131-112(126)127)96(158)137-77(38-24-52-130-111(124)125)97(159)142-81(45-54-173-5)100(162)136-74(35-17-21-48-115)98(160)145-83(56-65-59-132-70-31-13-11-29-67(65)70)104(166)138-73(34-16-20-47-114)94(156)134-72(92(121)154)33-15-19-46-113/h8-14,26-32,40,50,59-60,62-63,69,72-85,90-91,132-133H,6-7,15-25,33-39,41-49,51-58,61,113-117H2,1-5H3,(H2,118,151)(H2,119,152)(H2,120,153)(H2,121,154)(H,134,156)(H,135,155)(H,136,162)(H,137,158)(H,138,166)(H,139,168)(H,140,157)(H,141,165)(H,142,159)(H,143,169)(H,144,167)(H,145,160)(H,146,161)(H,147,170)(H,148,163)(H,149,164)(H4,122,123,129)(H4,124,125,130)(H4,126,127,131)/t62-,63-,69-,72-,73-,74-,75-,76-,77-,78-,79-,80-,81-,82-,83-,84-,85-,90-,91-/m0/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VCDJRXAABYCGQJ-LNTZVFCOSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)NC(CCCCN)C(=O)NC(C(C)CC)C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NC(CC3=CC=CC=C3)C(=O)NC(CCC(=O)N)C(=O)NC(CC(=O)N)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCSC)C(=O)NC(CCCCN)C(=O)NC(CC4=CNC5=CC=CC=C54)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)N)NC(=O)C(CCC(=O)N)NC(=O)C(CCCNC(=N)N)NC(=O)C(CSSC6=C(C=CC=N6)[N+](=O)[O-])N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H](CCCCN)C(=O)N[C@@H]([C@@H](C)CC)C(=O)N[C@@H](CC1=CNC2=CC=CC=C21)C(=O)N[C@@H](CC3=CC=CC=C3)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCSC)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC4=CNC5=CC=CC=C54)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCCN)C(=O)N)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CSSC6=C(C=CC=N6)[N+](=O)[O-])N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C112H176N38O22S3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
2503.0 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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